1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol
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Overview
Description
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol is a heterocyclic compound that features an oxazole ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the pyridine and methoxyphenyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to oxazoline.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol
- 1-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol
- 1-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol
Uniqueness
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-pyridin-3-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(20,13-4-3-9-18-11-13)16-10-15(19-22-16)12-5-7-14(21-2)8-6-12/h3-11,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZENESLJWVMNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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